molecular formula C18H15N3O3S B300561 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Katalognummer B300561
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: PAXISWXOZZHBEA-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide, also known as PPARγ agonist, is a chemical compound that has been widely researched in recent years. It is a thiazolidinedione derivative that has shown promising results in the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Wirkmechanismus

The mechanism of action of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the activation of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ, which is a transcription factor that regulates gene expression. 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, such as adiponectin and fatty acid transporters. This leads to improved insulin sensitivity, decreased inflammation, and decreased adiposity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide include improved glucose and lipid metabolism, reduced inflammation, and decreased adiposity. It has been shown to improve insulin sensitivity and reduce insulin resistance in animal models of type 2 diabetes. Additionally, it has been shown to reduce inflammation and decrease adiposity in obese animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide in lab experiments include its ability to activate 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ and improve glucose and lipid metabolism. It has also been shown to have anti-cancer and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Zukünftige Richtungen

For research on 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide include its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, it may have potential applications in cancer and inflammatory diseases. Further research is needed to determine its safety and efficacy in humans, as well as its potential for drug development.

Synthesemethoden

The synthesis of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the reaction of 3-methylbenzylamine with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with 2,4-thiazolidinedione and 4-pyridinecarbaldehyde to form the final product. This synthesis method has been optimized to produce high yields of the compound.

Wissenschaftliche Forschungsanwendungen

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to activate the peroxisome proliferator-activated receptor gamma (2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ), which plays a crucial role in glucose and lipid metabolism. The activation of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ by this compound leads to improved insulin sensitivity, reduced inflammation, and decreased adiposity. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties.

Eigenschaften

Produktname

2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Molekularformel

C18H15N3O3S

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H15N3O3S/c1-12-3-2-4-14(9-12)20-16(22)11-21-17(23)15(25-18(21)24)10-13-5-7-19-8-6-13/h2-10H,11H2,1H3,(H,20,22)/b15-10+

InChI-Schlüssel

PAXISWXOZZHBEA-XNTDXEJSSA-N

Isomerische SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=NC=C3)/SC2=O

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=NC=C3)SC2=O

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=NC=C3)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.